(Cyclopenta-1,3-dien-1-yl)(trimethyl)germane
Overview
Description
(Cyclopenta-1,3-dien-1-yl)(trimethyl)germane is an organogermanium compound with the molecular formula C8H14Ge and a molecular weight of 182.83 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane typically involves the reaction of cyclopentadiene with trimethylgermanium chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Cyclopenta-1,3-dien-1-yl)(trimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The trimethylgermane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Scientific Research Applications
(Cyclopenta-1,3-dien-1-yl)(trimethyl)germane has been widely utilized in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their activity and function. For example, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(Cyclopenta-1,3-dien-1-yl)(trimethyl)germane can be compared with other similar compounds, such as:
Cyclopentadienyl(trimethyl)silane: Similar in structure but contains silicon instead of germanium.
Cyclopentadienyl(trimethyl)tin: Contains tin instead of germanium.
Cyclopentadienyl(trimethyl)lead: Contains lead instead of germanium.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different central atoms (silicon, tin, lead, or germanium). This compound is unique due to the specific properties imparted by the germanium atom, making it valuable in certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
cyclopenta-1,3-dien-1-yl(trimethyl)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Ge/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKCAYAVOCZEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C1=CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626336 | |
Record name | (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26168-12-7 | |
Record name | (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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